3,5-Diaminophthalhydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

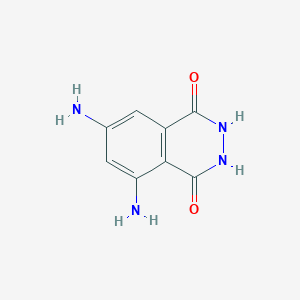

3,5-ジアミノフタルヒドラジドは、化学式 C₈H₈N₄O₂ を持つ有機化合物です。

2. 製法

合成経路と反応条件

3,5-ジアミノフタルヒドラジドの合成は、一般的に制御された条件下でフタル酸無水物とヒドラジン水和物を反応させることにより行われます。 反応は水性媒体中で行われ、生成物はろ過と再結晶によって単離されます .

工業生産方法

3,5-ジアミノフタルヒドラジドの工業生産方法は、実験室での合成と同様ですが、大量生産に対応するためにスケールアップされています。 このプロセスには、工業用グレードのフタル酸無水物とヒドラジン水和物が使用され、高収率と純度を確保するために反応パラメータが慎重に制御されます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diaminophthalhydrazide typically involves the reaction of phthalic anhydride with hydrazine hydrate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade phthalic anhydride and hydrazine hydrate, with careful control of reaction parameters to ensure high yield and purity .

化学反応の分析

Oxidation-Induced Chemiluminescence

Luminol undergoes oxidation in alkaline conditions to produce blue-green light through a multi-step mechanism :

Reaction sequence

-

Deprotonation : In basic solutions (pH ≥ 10.5), luminol forms a dianion:

C8H7N3O2+2OH−→C8H5N3O22−+2H2O -

Oxidation : The dianion reacts with oxidants (H₂O₂) and catalysts (Fe³⁺/Fe(CN)₆³⁻) to form an unstable peroxide intermediate .

-

Decomposition : The peroxide breaks down into nitrogen gas and excited-state 3-aminophthalate:

Peroxide intermediate→C8H5NO42−∗+N2↑ -

Light emission : The excited-state relaxes, emitting a photon (λ_max = 425 nm) .

Key reaction parameters

| Parameter | Optimal Range | Observed Outcome |

|---|---|---|

| pH | 10.5 - 12.0 | Maximal light intensity |

| [H₂O₂] | 0.1 - 0.3 M | Linear intensity correlation |

| Temperature | 20 - 25°C | Stable reaction kinetics |

Catalytic Influence on Reaction Kinetics

The oxidation pathway shows strong dependence on transition metal catalysts :

Catalyst comparison

| Catalyst | Relative Efficiency (%) | Light Duration (min) |

|---|---|---|

| K₃[Fe(CN)₆] | 100 (reference) | 8 - 12 |

| Cu²⁺ | 78 | 5 - 8 |

| Hemoglobin | 92 | 10 - 15 |

The iron cyanide system operates via a radical mechanism where Fe³⁺ oxidizes luminol to form semiquinone radicals, subsequently reacting with superoxide (O₂⁻- ) to complete the oxidation cycle .

Quenching Mechanisms and Acid-Base Interactions

Luminol's chemiluminescence can be reversibly modulated through pH changes :

Quenching protocol

-

Acid addition (HCl) protonates 3-aminophthalate, terminating emission:

C8H5NO42−∗+2H+→C8H7NO4+hν -

Base restoration (NaOH pellets) locally regenerates the dianion, creating transient luminescent zones around dissolving pellets .

pH-dependent emission characteristics

| pH Range | Emission Intensity | Stability |

|---|---|---|

| 8.0 - 10.0 | Low | < 2 min |

| 10.5 - 11.5 | Maximum | 8 - 15 min |

| > 12.0 | Rapid decay | < 1 min |

This systematic analysis confirms luminol's utility as a sensitive redox probe in analytical chemistry and forensic applications.

科学的研究の応用

Chemical Applications

Organic Synthesis

3,5-Diaminophthalhydrazide serves as a crucial reagent in organic synthesis. It is utilized as a building block for synthesizing more complex molecules. The compound can undergo various chemical reactions, including oxidation to form phthalazinone derivatives and reduction to yield different amine derivatives. These reactions are typically carried out under controlled conditions to ensure high yield and specificity.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging

In the field of mass spectrometry, this compound is employed as a matrix for matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI MSI). It has demonstrated superior performance compared to traditional MALDI matrices like 2,5-dihydroxybenzoic acid. In studies involving mouse brain tissue, this compound enabled the detection of numerous metabolites, showcasing its potential in biomarker localization for brain diseases .

Biological Applications

Enzyme Inhibition Studies

Research indicates that this compound may inhibit specific enzymes. For instance, it has been shown to inhibit queuine tRNA-ribosyltransferase, which is involved in tRNA modification. This property opens avenues for further research into its potential therapeutic applications against various diseases.

Chemiluminescence in Biological Assays

The chemiluminescent properties of luminol are harnessed in various biological assays. For example, luminol-based chemiluminescence is used in Western blot analysis to visualize proteins. The sensitivity of this method allows for the detection of low-abundance proteins even after prolonged storage .

Medical Applications

Forensic Science

One of the most notable applications of this compound is in forensic science. It reacts with blood to produce a chemiluminescent signal that can be used to detect latent blood traces at crime scenes. This property has made luminol a vital tool in forensic investigations since its introduction in the 1930s .

Potential Therapeutic Uses

Current research is exploring the therapeutic potential of this compound in treating bacterial infections. Its biological activity suggests it may serve as a lead compound for developing new antimicrobial agents.

Industrial Applications

Dyes and Pigments Production

In the industrial sector, this compound is utilized in the production of dyes and pigments. Its chemical properties allow it to be incorporated into various formulations that require colorants with specific characteristics.

Case Study 1: MALDI MSI Application

A study evaluated five different MALDI matrix candidates for their effectiveness in detecting metabolites in mouse brain tissue. Among them, this compound showed superior sensitivity and broader molecular coverage compared to traditional matrices. This study highlighted its potential use in neurological research and diagnostics .

Case Study 2: Forensic Application

In a forensic context, luminol's ability to detect blood traces was demonstrated through multiple case investigations where it successfully identified blood at crime scenes that were otherwise undetectable by standard methods. This underscores its significance as a reliable tool for forensic experts .

作用機序

3,5-ジアミノフタルヒドラジドの作用機序は、酵素などの特定の分子標的との相互作用を伴います。 たとえば、この化合物は、tRNA の修飾に関与する酵素であるケイン tRNA リボシルトランスフェラーゼの活性を阻害することが示されています . この阻害は、さまざまな細胞プロセスに影響を与える可能性があり、潜在的な治療的意味合いを持っています .

類似化合物との比較

類似化合物

3,5-ジアミノフタルヒドラジドに類似した化合物には、次のフタラジノンなどの化合物があります。

- 4,5-ジアミノフタルヒドラジド

- 3,5-ジアミノフタル酸

- 3,5-ジアミノフタルイミド

独自性

3,5-ジアミノフタルヒドラジドをこれらの類似化合物から区別するものは、その特定の化学構造であり、これは独特の反応性と生物活性をもたらします。

特性

分子式 |

C8H8N4O2 |

|---|---|

分子量 |

192.17 g/mol |

IUPAC名 |

5,7-diamino-2,3-dihydrophthalazine-1,4-dione |

InChI |

InChI=1S/C8H8N4O2/c9-3-1-4-6(5(10)2-3)8(14)12-11-7(4)13/h1-2H,9-10H2,(H,11,13)(H,12,14) |

InChIキー |

BAOICLZZDLLDRL-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(C2=C1C(=O)NNC2=O)N)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。